N-Benzhydryl-2-methylamino-acetamide
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Overview
Description
N-Benzhydryl-2-methylamino-acetamide is a synthetic compound1. It belongs to the class of N-substituted benzhydrylamine derivatives2. The molecular formula of this compound is C18H20N2O5, and it has a molecular weight of 344.3713.
Synthesis Analysis
The specific synthesis process of N-Benzhydryl-2-methylamino-acetamide is not readily available from the searched resources. However, it is known that benzhydryl compounds, which include diphenylmethane (two benzene rings connected by a single methane), can have any number of attached substituents, including bridges4.Molecular Structure Analysis
The molecular structure of N-Benzhydryl-2-methylamino-acetamide consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms13. Unfortunately, the specific structural details such as bond lengths and angles are not provided in the searched resources.
Chemical Reactions Analysis
The specific chemical reactions involving N-Benzhydryl-2-methylamino-acetamide are not provided in the searched resources. However, it is known that benzhydryl compounds, which N-Benzhydryl-2-methylamino-acetamide is a part of, are a group of organic compounds whose parent structures include diphenylmethane4.Physical And Chemical Properties Analysis
The physical and chemical properties of N-Benzhydryl-2-methylamino-acetamide include a molecular weight of 344.36 and a molecular formula of C18H20N2O513. Unfortunately, the searched resources do not provide additional details such as melting point, boiling point, or density.Scientific Research Applications
Synthetic Organic Chemistry and N-Acetylation
N-Benzhydryl-2-methylamino-acetamide plays a pivotal role in synthetic organic chemistry, particularly in the development of N-acylation reagents. Researchers have explored its utility in creating chemoselective N-acylation agents, demonstrating its potential in enhancing chemoselectivity compared to existing N-acylation reagents. Studies highlight its application in the development of storable N-acetyl-N-(2-trifluoromethylphenyl) acetamide, N-benzoyl-(2-chlorophenyl) benzamide, and N-acyl-N-(2,3,4,5,6-pentafluorophenyl) methanesulfonamide. These compounds exhibit improved chemoselectivity, showcasing the compound's significance in synthetic organic chemistry and its contribution to the creation of versatile N-acylation agents (Kondo & Murakami, 2001).
Advancements in Antituberculosis Research
N-Benzhydryl-2-methylamino-acetamide's structural motifs find relevance in antituberculosis research. Organotin(IV) complexes, incorporating structural elements similar to N-Benzhydryl-2-methylamino-acetamide, have been scrutinized for their antituberculosis activity. This research avenue is particularly promising, as it seeks to discover novel treatments against tuberculosis by leveraging the compound's structural framework. Such studies underscore the potential of N-Benzhydryl-2-methylamino-acetamide-related structures in contributing to the development of new antituberculosis agents, emphasizing the need for further investigation into their efficacy and mechanism of action (Iqbal, Ali, & Shahzadi, 2015).
Safety And Hazards
The specific safety and hazard information for N-Benzhydryl-2-methylamino-acetamide is not provided in the searched resources. However, it is always recommended to handle chemicals with appropriate safety measures, including the use of personal protective equipment1.
Future Directions
N-Benzhydryl-2-methylamino-acetamide has gained significant attention in the scientific community due to its potential therapeutic and environmental applications2. However, more research is needed to fully understand its properties and potential uses. It is available for purchase for pharmaceutical testing6, indicating ongoing interest in its study.
properties
IUPAC Name |
N-benzhydryl-2-(methylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16-17H,12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRFXJDKVPXIHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355346 |
Source
|
Record name | N-Benzhydryl-2-methylamino-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzhydryl-2-methylamino-acetamide | |
CAS RN |
435345-33-8, 435345-34-9 |
Source
|
Record name | N-(Diphenylmethyl)-2-(methylamino)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435345-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzhydryl-2-methylamino-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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